Azobenzene, 4-(phenylazo)-
Overview
Description
Azobenzene, 4-(phenylazo)-, is an organic compound characterized by the presence of an azo group (-N=N-) linking two phenyl rings. This compound is notable for its ability to undergo reversible photoisomerization, making it a valuable molecule in various scientific and industrial applications. The trans-isomer is more stable and linear, while the cis-isomer is less stable and bent. This photoresponsive behavior allows azobenzene derivatives to be used in applications such as molecular switches, sensors, and light-responsive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azobenzene, 4-(phenylazo)-, can be synthesized through several methods:
Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of azobenzene derivatives often involves large-scale azo coupling reactions due to their efficiency and scalability. The reaction conditions typically include controlled temperatures and pH levels to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Azobenzene, 4-(phenylazo)-, undergoes various chemical reactions:
Photoisomerization: Exposure to UV light induces the trans-to-cis isomerization, while visible light or heat can revert it to the trans form.
Oxidation and Reduction: Azobenzene can be reduced to hydrazobenzene or oxidized to azoxybenzene under specific conditions.
Substitution Reactions: The aromatic rings in azobenzene can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Photoisomerization: UV light (300-400 nm) for trans-to-cis conversion; visible light (>400 nm) or heat for cis-to-trans conversion.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Major Products:
Hydrazobenzene: Formed by the reduction of azobenzene.
Azoxybenzene: Formed by the oxidation of azobenzene.
Scientific Research Applications
Azobenzene, 4-(phenylazo)-, has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for azobenzene, 4-(phenylazo)-, is its ability to undergo reversible photoisomerization. This process involves the absorption of light, leading to a change in the molecular geometry from the trans to the cis form. The cis form can revert to the trans form either spontaneously in the dark or upon exposure to visible light or heat . This photoisomerization affects the compound’s electronic distribution and interactions with other molecules, making it useful in various applications .
Comparison with Similar Compounds
- Aminoazobenzene
- Pseudo-stilbene
- Bis(4-(phenylazo)phenyl)amine
- Tris(4-(phenylazo)phenyl)amine
Properties
IUPAC Name |
phenyl-(4-phenyldiazenylphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYZYCHWGGSYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283337, DTXSID401043576 | |
Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-45-1, 36369-22-9 | |
Record name | Azobenzene, 4-(phenylazo)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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